molecular formula C9H12N2O3S B14831392 N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14831392
M. Wt: 228.27 g/mol
InChI Key: AGNQKJNXLGKMAC-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further connected to a methanesulfonamide group

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-(5-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-15(12,13)11-7-4-9(6-10-5-7)14-8-2-3-8/h4-6,8,11H,2-3H2,1H3

InChI Key

AGNQKJNXLGKMAC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CN=C1)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropoxy group can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Uniqueness: N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyridine ring and the sulfonamide group also provides a versatile scaffold for further chemical modifications and applications .

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